5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride

Description

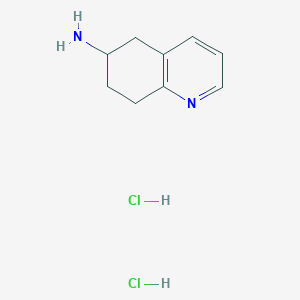

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride (CAS-related CID: 9877412) is a bicyclic organic compound featuring a partially hydrogenated quinoline backbone with an amine group at the 6-position and two hydrochloride counterions. Its molecular formula is C₉H₁₂N₂·2HCl, with a molecular weight of 221.13 g/mol (calculated from base compound C₉H₁₂N₂: 148.21 g/mol + 2HCl: 72.92 g/mol). Structural characterization via SMILES (C1CC2=C(CC1N)C=CC=N2) and InChIKey (FHNCLWIIGMLHNP-UHFFFAOYSA-N) confirms its stereoelectronic profile .

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBJCHLDGWOPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-24-5 | |

| Record name | 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction is usually carried out in an acidic medium to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reduction methods but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of quinoline derivatives.

Reduction: The compound can be further reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a strong base.

Major Products Formed:

Oxidation: Quinoline derivatives, such as quinone derivatives.

Reduction: Further reduced tetrahydroquinoline derivatives.

Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for a variety of chemical reactions including:

- Oxidation : The nitro group can be reduced to an amine group under specific conditions.

- Reduction : The compound can be reduced to form different derivatives.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

Biology

The compound has been employed in studies involving enzyme inhibition and protein interactions. Notable research highlights include:

- Antimicrobial Efficacy Study : Demonstrated significant inhibition against multi-drug resistant strains of bacteria compared to standard antibiotics.

- Cancer Cell Line Study : In vitro experiments on HeLa cells showed a dose-dependent decrease in cell viability and increased markers for apoptosis when treated with the compound.

Medicine

This compound is under investigation for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines including colorectal adenocarcinoma (HT-29) and ovarian carcinoma (A2780) .

- Anti-ulcer Agents : The compound has been identified as an intermediate for thiocarbamoyl derivatives which possess anti-ulcer properties .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated significant inhibition compared to standard antibiotics.

Cancer Cell Line Study

In a controlled experiment on HeLa cells, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis. This suggests its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues or binding to specific sites on proteins.

Comparison with Similar Compounds

Comparative Analysis with Analogous Tetrahydroquinoline Derivatives

Structural and Physicochemical Comparisons

Key structural variations among tetrahydroquinoline derivatives include:

- Amine position : 6- vs. 8-amine substitution.

- Substituents : Methoxy groups, stereochemistry, or side chains.

- Salt forms: Mono- vs. dihydrochloride salts.

Table 1: Structural and Physicochemical Properties

Notes:

Pharmacological and Toxicological Profiles

- Toxicity : The 3-amine analog (CAS 151224-99-6) demonstrates acute toxicity (oral LD₅₀: 300–2000 mg/kg) and irritancy (skin/eye), though data for 6- and 8-amine derivatives are sparse . Positional differences likely modulate these effects.

- Regulatory status: No carcinogenicity or PBT (persistent, bioaccumulative, toxic) concerns are reported for the 8-amine dihydrochloride .

Biological Activity

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 221.12 g/mol. The tetrahydroquinoline structure is significant for its biological properties and reactivity. The presence of two hydrochloride groups enhances its solubility in aqueous environments, facilitating its use in various biological assays.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported IC50 values indicating potent cytotoxic effects against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells . The compound's ability to induce cell cycle arrest and apoptosis was particularly noted in A2780 cells, where it caused mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 36 ± 4 |

| HT-29 | 74 ± 3 |

| A2780 | 36 ± 4 |

The mechanisms underlying the biological activity of this compound are complex and involve interactions with various molecular targets:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors such as dopamine and serotonin receptors. This interaction could modulate neurotransmitter systems and contribute to its neuroprotective effects.

- Inflammatory Pathways : The compound has shown promise as an anti-inflammatory agent by influencing inflammatory pathways and oxidative stress responses in cells.

- Cytotoxic Mechanisms : In cancer studies, the compound induced changes in cell cycle phases and promoted apoptosis through mitochondrial pathways. The increase in ROS levels suggests a mechanism involving oxidative stress leading to cell death .

Case Studies

- Neuroprotective Potential : In a study examining the neuroprotective properties of tetrahydroquinoline derivatives, it was found that modifications to the tetrahydroquinoline core could enhance binding affinity to opioid receptors, suggesting potential applications in treating neurodegenerative diseases .

- Anticancer Activity : Another research project focused on synthesizing a series of tetrahydroquinoline derivatives revealed that certain modifications significantly improved antiproliferative activity against multiple cancer cell lines. This highlights the importance of structural variations in enhancing biological efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from quinoline derivatives. Variations in synthesis methods can yield different derivatives with distinct biological activities. For instance:

- N-acetylation : Modifications such as N-acetylation have been shown to improve receptor affinity and enhance therapeutic potential .

- Structural Variants : Compounds like 5,6,7,8-tetrahydroquinolin-8-amine have been studied for their unique receptor binding profiles and potential therapeutic applications.

Q & A

Q. What are the key synthetic strategies for preparing 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride and its derivatives?

- Methodological Answer : The synthesis of tetrahydroquinoline derivatives typically involves asymmetric catalysis or chiral resolution to achieve enantiomeric purity. For example:

- N-Alkylation : Reacting the amine group with alkyl halides introduces substituents (e.g., methyl or benzyl groups) .

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Rhodium-BINAP complexes) to control stereochemistry .

- Salt Formation : Conversion to the dihydrochloride salt is achieved by treating the free base with HCl in a polar solvent (e.g., methanol/water) .

- Derivatization : Post-synthetic modifications (e.g., introducing fluorophores or bioorthogonal handles) enable functional studies .

Q. How can the molecular structure and stereochemistry of this compound be characterized?

- Methodological Answer : Structural validation relies on:

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the dihydrochloride salt) .

- NMR Spectroscopy : H and C NMR distinguish regioisomers and confirm substitution patterns (e.g., coupling constants for chair conformations in tetrahydroquinoline rings) .

- Chiral HPLC/Polarimetry : Determines enantiomeric excess (ee) for optically active derivatives .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data for the 6-amine isomer is limited, analogous tetrahydroquinolines require:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers at −20°C to prevent degradation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can asymmetric synthesis techniques be applied to achieve enantiomeric purity in 5,6,7,8-tetrahydroquinolin-6-amine derivatives?

- Methodological Answer : Enantioselective methods include:

- Chiral Ligand-Mediated Catalysis : Ir(III) or Fe(II) complexes with chiral tetrahydroquinoline ligands (e.g., L1–L4 in ) enable asymmetric induction in polymerization or cycloaddition reactions .

- Dynamic Kinetic Resolution (DKR) : Racemic mixtures are resolved using enzymes (e.g., lipases) or transition-metal catalysts under kinetic control .

- Diastereomeric Salt Formation : Use resolving agents (e.g., tartaric acid) to separate enantiomers via crystallization .

Q. What are the catalytic applications of metal complexes containing 5,6,7,8-tetrahydroquinolin-6-amine derivatives?

- Methodological Answer : Tetrahydroquinoline ligands enhance catalytic activity in:

- Ring-Opening Polymerization (ROP) : Fe(II) complexes catalyze ε-caprolactone polymerization with high turnover frequencies (TOFs > 500 h) .

- Asymmetric Hydrogenation : Ir(III) complexes with chiral ligands achieve >90% ee in prochiral ketone reductions .

- Photoredox Catalysis : Ru(II)-tetrahydroquinoline systems drive C–H functionalization under visible light .

Q. How do structural modifications at the amine group influence the biological activity of 5,6,7,8-tetrahydroquinolin-6-amine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- N-Alkylation : Bulky substituents (e.g., tert-butyl) improve membrane permeability but reduce solubility .

- Chelation Effects : Primary amines form stable complexes with metal ions (e.g., Zn), enhancing antimicrobial activity .

- Bioisosteres : Replacing the amine with a guanidine group increases basicity, improving receptor binding (e.g., CXCR4 antagonism in ) .

Notes on Evidence Contradictions

- Isomeric Specificity : Several references (e.g., ) describe 8-amine derivatives, whereas this FAQ focuses on the 6-amine . Methodologies for synthesis and characterization are analogous but may require optimization for positional isomers.

- Safety Data : Toxicity profiles in apply to a 3-amine analog; extrapolation to the 6-amine should be validated experimentally.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.